An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-2-Naphthalenol
An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-2-Naphthalenol
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For 1-butyl-2-naphthalenol, these properties are largely dictated by the interplay between the hydrophobic butyl chain and the polar hydroxyl group on the naphthalene scaffold.
Quantitative Data Summary
The following table summarizes the estimated physicochemical properties of 1-butyl-2-naphthalenol. These values are derived from data for 2-naphthol and 1-butylnaphthalene and should be confirmed by experimental analysis.
| Property | Estimated Value | Basis for Estimation & Notes |
| Molecular Formula | C₁₄H₁₆O | - |
| Molecular Weight | 200.28 g/mol | - |
| Melting Point | 50-60 °C | The butyl chain is expected to lower the melting point compared to 2-naphthol (121-123 °C) due to disruption of crystal packing. |
| Boiling Point | > 300 °C | The addition of a butyl group will significantly increase the boiling point compared to 2-naphthol (285-286 °C). |
| Water Solubility | Low | The hydrophobic butyl group will decrease water solubility compared to 2-naphthol (1 g/L). Expected to be in the mg/L range. |
| logP (Octanol-Water Partition Coefficient) | ~4.5 | Increased hydrophobicity due to the butyl chain will lead to a higher logP value compared to 2-naphthol (~2.8). |
| pKa (Acid Dissociation Constant) | ~10 | The phenolic proton's acidity is expected to be similar to that of 2-naphthol (pKa ≈ 9.5), with minor influence from the alkyl substituent.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections outline methodologies for the synthesis of 1-butyl-2-naphthalenol and the determination of its key physicochemical properties.
Synthesis of 1-Butyl-2-Naphthalenol
A plausible synthetic route to 1-butyl-2-naphthalenol is a two-step process involving Friedel-Crafts acylation of 2-naphthol followed by a Clemmensen reduction.[2][3][4][5]
Step 1: Friedel-Crafts Acylation of 2-Naphthol
This reaction introduces a butyryl group at the 1-position of the 2-naphthol ring.
-
Materials: 2-Naphthol, Butyryl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve 2-naphthol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add butyryl chloride dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-butyryl-2-naphthol.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Clemmensen Reduction of 1-Butyryl-2-Naphthol
This step reduces the ketone to an alkane, yielding the final product.[2][3][4][5]
-
Materials: 1-Butyryl-2-naphthol, Zinc amalgam (Zn(Hg)), Concentrated hydrochloric acid (HCl), Toluene.
-
Procedure:
-
Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in water, followed by washing with water.
-
In a round-bottom flask equipped with a reflux condenser, add the purified 1-butyryl-2-naphthol, zinc amalgam, concentrated hydrochloric acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and decant the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 1-butyl-2-naphthalenol by column chromatography or recrystallization.
-
Determination of Physicochemical Properties
2.2.1. Melting Point Determination [6][7][8]
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
Finely powder a small amount of the purified 1-butyl-2-naphthalenol.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting point range is T₁-T₂.
-
2.2.2. Boiling Point Determination [9][10][11][12][13]
-
Apparatus: Thiele tube or micro boiling point apparatus, thermometer, small test tube, capillary tube.
-
Procedure (Micro method):
-
Place a few drops of 1-butyl-2-naphthalenol into a small test tube.
-
Place a capillary tube, sealed at one end, open-end down into the test tube.
-
Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil in a Thiele tube).
-
Heat the bath slowly.
-
Observe a stream of bubbles emerging from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
-
2.2.3. Solubility Determination [14][15][16][17][18]
-
Solvents: Water, Ethanol, Diethyl ether, 5% aq. NaOH, 5% aq. HCl.
-
Procedure:
-
Add approximately 10 mg of 1-butyl-2-naphthalenol to 1 mL of the solvent in a test tube.
-
Shake the tube vigorously for 1-2 minutes at room temperature.
-
Observe whether the solid dissolves completely, partially, or remains insoluble.
-
For solubility in aqueous acid and base, observe any color change or evolution of gas.
-
2.2.4. pKa Determination [19][20][21]
-
Method: Potentiometric titration or UV-Vis spectrophotometry.
-
Procedure (Potentiometric Titration):
-
Dissolve a known amount of 1-butyl-2-naphthalenol in a suitable solvent mixture (e.g., ethanol-water).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of base added.
-
The pH at the half-equivalence point corresponds to the pKa of the compound.
-
Biological Activity and Signaling Pathways
Naphthol derivatives have been reported to exhibit a range of biological activities, including antioxidant and enzyme inhibitory effects.[22][23][24][25]
Potential Antioxidant Mechanism
Phenolic compounds, like 1-butyl-2-naphthalenol, can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).[26][27][28][29][30] This process can interrupt radical chain reactions, thereby protecting cells from oxidative damage.
Caption: Antioxidant mechanism of 1-butyl-2-naphthalenol.
Potential Enzyme Inhibition
Derivatives of naphthol have shown inhibitory activity against various enzymes, such as acetylcholinesterase and carbonic anhydrase.[22][23][31] The specific interactions would depend on the enzyme's active site and the structure of the inhibitor.
References
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- 24. researchgate.net [researchgate.net]
- 25. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 28. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
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